molecular formula C7H13B B1268321 5-Bromo-2,3-dimethyl-2-pentene CAS No. 56312-52-8

5-Bromo-2,3-dimethyl-2-pentene

Cat. No. B1268321
CAS RN: 56312-52-8
M. Wt: 177.08 g/mol
InChI Key: KNMDNHIOOCHXMX-UHFFFAOYSA-N
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Description

"5-Bromo-2,3-dimethyl-2-pentene" is a chemical compound of interest in various synthetic and analytical chemistry research areas. While direct studies on this specific compound are limited, insights can be drawn from related compounds and their synthesis, structure, and properties.

Synthesis Analysis

The synthesis of compounds similar to "5-Bromo-2,3-dimethyl-2-pentene" often involves reactions between organometallic compounds and halides. For example, a synthesis method for related compounds involves the reaction of 3-methyl-2-buten-1-ol with triethyl orthoacetate, followed by addition of carbon tetrahalides, yielding products in high yields through base-catalyzed reactions (Matsui et al., 1986).

Molecular Structure Analysis

The molecular structure of compounds analogous to "5-Bromo-2,3-dimethyl-2-pentene" has been determined using techniques like NMR spectroscopy and X-ray diffraction. These studies reveal detailed information on the molecular geometry, confirming the presence of specific substituents and their configurations (Martins et al., 1998).

Chemical Reactions and Properties

Chemical reactions involving "5-Bromo-2,3-dimethyl-2-pentene" and its analogues include halogenation, cycloadditions, and reactions with organometallic compounds. These reactions are essential for synthesizing complex organic molecules and studying reaction mechanisms. The presence of bromine allows for further functionalization through nucleophilic substitution reactions (Choi et al., 1999).

Scientific Research Applications

Electrochemical Reduction Studies

5-Bromo-2,3-dimethyl-2-pentene's derivatives, such as 1,5-dihalopentanes, have been studied in the context of electrochemical reduction at carbon electrodes in dimethylformamide. This research reveals the potential for obtaining various hydrocarbons through electrochemical methods, including cyclopentane and n-pentane, among others, highlighting the versatility of such compounds in synthetic chemistry (Pritts & Peters, 1994).

Organometallic Chemistry and Synthesis

In organometallic chemistry, compounds related to 5-Bromo-2,3-dimethyl-2-pentene, like 2-silanorcaranes, have been synthesized and studied. These compounds are important for understanding reactions involving tin-nitrogen bonds and can be used in various synthetic processes, including the formation of unique silacyclohexenes (Rosenberg & Zuckerman, 1971).

Catalysis and Polymerization

5-Bromo-2,3-dimethyl-2-pentene and its analogs have applications in catalysis and polymerization processes. For instance, amino-functionalized α-olefins like 5-amino-1-pentenes have been polymerized using metallocene/borate catalysts, indicating the potential of these compounds in creating new polymeric materials (Stehling et al., 1998).

Chemical Synthesis and Reactions

The synthesis of various esters from isomers of compounds similar to 5-Bromo-2,3-dimethyl-2-pentene has been investigated, demonstrating its significance in the preparation of complex organic molecules. Such research provides insights into the versatility of these compounds in synthetic chemistry (Mavrov & Kucherov, 1965).

Isomerization Studies

Research into the isomerization of 1-pentene over ZSM-5 catalysts provides insights into the behavior of 5-Bromo-2,3-dimethyl-2-pentene's structural analogs in chemical reactions. This study highlights the intricate balance between kinetic and thermodynamic control in isomerization reactions, which is crucial for industrial applications and synthesis (Maeurer & Kraushaar-Czarnetzki, 1999).

properties

IUPAC Name

5-bromo-2,3-dimethylpent-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13Br/c1-6(2)7(3)4-5-8/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNMDNHIOOCHXMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C)CCBr)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80339683
Record name 5-Bromo-2,3-dimethyl-2-pentene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80339683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2,3-dimethyl-2-pentene

CAS RN

56312-52-8
Record name 5-Bromo-2,3-dimethyl-2-pentene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80339683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
EL Clennan, W Zhou, J Chan - The Journal of Organic Chemistry, 2002 - ACS Publications
The intrazeolite and solution photooxygenations of a series of sulfides have been compared. The unusual zeolite environment enhances the rates of reaction, it suppresses the …
Number of citations: 46 pubs.acs.org
TG Back, RJ Bethell, M Parvez… - The Journal of Organic …, 1998 - ACS Publications
1-Phenylseleno-2-(p-toluenesulfonyl)ethyne (4) was produced nearly quantitatively from p-(toluenesulfonyl)ethyne and benzeneselenenyl chloride. It underwent stereo- and …
Number of citations: 78 pubs.acs.org
MA Brimble, H Prabaharan - Tetrahedron, 1998 - Elsevier
The work described herein provides a model system for appendage of the E ring of epi-17-deoxy-(O-8)-salinomycin3 onto bis-spiroacetal aldehyde 6. The conversion of aldehyde 7 to …
Number of citations: 24 www.sciencedirect.com
S Aneesh, JE Thoppil - Int J Pharm Biol Sci, 2019 - ijpbs.com
Biodiversity richness forms a stepping stone to medicinal researches leading to drug development. Number of plants, bacteria and fungi play an important role in traditional medicine. …
Number of citations: 1 www.ijpbs.com

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